molecular formula C20H31N3O6S2 B1682171 spiruchostatin A CAS No. 328548-11-4

spiruchostatin A

Cat. No.: B1682171
CAS No.: 328548-11-4
M. Wt: 473.6 g/mol
InChI Key: XFLBOEMFLGLWFF-HDXRNPEWSA-N
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Description

OBP-801 is a novel histone deacetylase inhibitor that has shown promising anticancer properties. Histone deacetylase inhibitors are compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, leading to changes in gene expression. OBP-801 has demonstrated efficacy in inducing apoptosis (programmed cell death) in various cancer cell lines, making it a potential therapeutic agent for cancer treatment .

Preparation Methods

OBP-801 is a cyclic depsipeptide, a class of compounds characterized by a cyclic structure containing both peptide and ester bonds. The synthesis of OBP-801 involves the formation of a disulfide bond, which is crucial for its activity as a histone deacetylase inhibitor. . Industrial production methods for OBP-801 typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

OBP-801 undergoes several chemical reactions, primarily focusing on its interaction with histone deacetylases. The compound’s reduced form, OBP-801-SH, is the active form that inhibits histone deacetylase activity. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The major products formed from these reactions include acetylated histones and other proteins involved in gene regulation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OBP-801 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and changes in gene expression. This epigenetic modulation results in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . OBP-801 specifically targets histone deacetylases, making it a potent inhibitor with strong anticancer effects.

Comparison with Similar Compounds

OBP-801 is unique among histone deacetylase inhibitors due to its cyclic depsipeptide structure and potent inhibitory activity. Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat. OBP-801’s distinct structure and mechanism of action set it apart from these compounds, offering potential advantages in terms of efficacy and specificity .

Properties

CAS No.

328548-11-4

Molecular Formula

C20H31N3O6S2

Molecular Weight

473.6 g/mol

IUPAC Name

(1S,5S,6R,9S,15E,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

InChI

InChI=1S/C20H31N3O6S2/c1-11(2)18-15(24)9-17(26)29-13-6-4-5-7-30-31-10-14(20(28)23-18)22-19(27)12(3)21-16(25)8-13/h4,6,11-15,18,24H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4+/t12-,13-,14-,15+,18-/m1/s1

InChI Key

XFLBOEMFLGLWFF-HDXRNPEWSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H]2CSSCC/C=C/[C@H](CC(=O)N1)OC(=O)C[C@@H]([C@H](NC2=O)C(C)C)O

SMILES

CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O

Canonical SMILES

CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O

Appearance

Solid powder

328548-11-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Spiruchostatin A;  SpiruchostatinA;  Spiruchostatin-A;  OBP-801;  OBP 801;  OBP801;  YM-753;  YM 753;  YM753

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spiruchostatin A
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spiruchostatin A
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